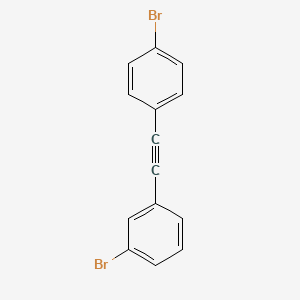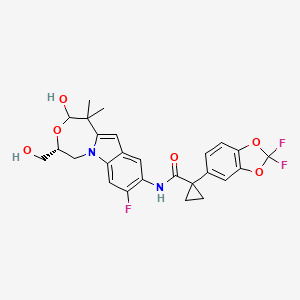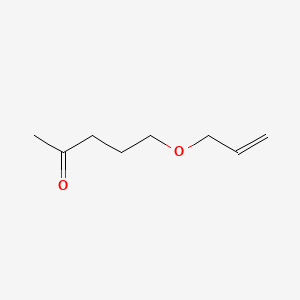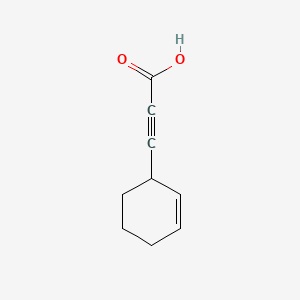
Hesperetin 3'-O-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hesperetin 3'-O-beta-D-glucuronide is a metabolite of hesperidin, a flavonoid commonly found in citrus fruits. This compound is formed through the conjugation of hesperetin with glucuronic acid, a process that enhances its solubility and bioavailability. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and cardiovascular protective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hesperetin 3'-O-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of hesperetin with glucuronic acid. Enzymatic methods use glucuronosyltransferases to facilitate the transfer of glucuronic acid to hesperetin, while chemical methods may involve the use of glucuronic acid derivatives and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, such as microbial fermentation or cell culture systems, to produce the glucuronide conjugate efficiently. These methods ensure high yield and purity, making the compound suitable for use in dietary supplements and pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions: Hesperetin 3'-O-beta-D-glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of reduced forms of hesperetin.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a standard in analytical chemistry for the development of methods to detect and quantify flavonoids in biological samples.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as hypertension, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its antioxidant properties.
Mechanism of Action
Hesperetin 3'-O-beta-D-glucuronide is similar to other flavonoid glucuronides, such as naringenin glucuronide and quercetin glucuronide. it is unique in its enhanced bioavailability and specific biological activities. Unlike hesperetin-7-O-glucuronide, which exerts hypotensive and anti-inflammatory activities, this compound has been shown to inhibit cell migration and reduce levels of pro-inflammatory cytokines.
Comparison with Similar Compounds
Naringenin glucuronide
Quercetin glucuronide
Hesperetin-7-O-glucuronide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C22H22O12 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17+,18+,19-,20+,22-/m1/s1 |
InChI Key |
PJAUEKWZQWLQSU-KCJGJNNJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl (1S,4aS,5aS,6R,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate](/img/structure/B15351530.png)





![1,1'-((3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(propan-2-one)](/img/structure/B15351550.png)

